![molecular formula C7H10 B14278929 Spiro[2.3]hexane, 4-methylene- CAS No. 137072-99-2](/img/structure/B14278929.png)
Spiro[2.3]hexane, 4-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2.3]hexane, 4-methylene- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is notable for its strained ring system, which imparts unique chemical properties and reactivity. The spiro[2.3]hexane framework is a valuable scaffold in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.3]hexane, 4-methylene- typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium(III) catalyst. This reaction proceeds under visible-light-induced photosensitization, allowing for the rapid construction of the spirocyclic framework under mild conditions . The reaction conditions are generally mild, and the yields are good, making this method efficient for preparing spirocyclic skeletons.
Industrial Production Methods
While specific industrial production methods for spiro[2.3]hexane, 4-methylene- are not extensively documented, the principles of cycloaddition and photochemical reactions can be scaled up for industrial applications. The use of visible-light-induced reactions offers a sustainable and energy-efficient approach, which is advantageous for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2.3]hexane, 4-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The spirocyclic framework allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Spiro[2.3]hexane, 4-methylene- has several scientific research applications:
Chemistry: The compound serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: The spirocyclic framework is explored for developing new pharmaceuticals, particularly in drug design and discovery.
Wirkmechanismus
The mechanism of action of spiro[2.3]hexane, 4-methylene- involves its interaction with molecular targets through its strained ring system. The unique geometry of the spirocyclic framework allows it to engage in specific interactions with enzymes, receptors, and other biological molecules. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.4]heptane: Another spirocyclic compound with a different ring size.
Spiro[3.3]heptane: Features a larger ring system compared to spiro[2.3]hexane.
Spiro[2.2]pentane: A smaller spirocyclic compound with distinct properties.
Uniqueness
Spiro[2.3]hexane, 4-methylene- is unique due to its specific ring strain and reactivity. The [2+2] cycloaddition method for its synthesis is particularly efficient and versatile, allowing for the rapid construction of the spirocyclic framework under mild conditions. This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
137072-99-2 |
|---|---|
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
6-methylidenespiro[2.3]hexane |
InChI |
InChI=1S/C7H10/c1-6-2-3-7(6)4-5-7/h1-5H2 |
InChI-Schlüssel |
PEUOGYZGFUSFQB-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCC12CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


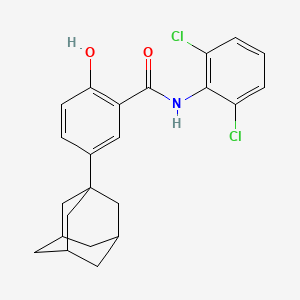
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
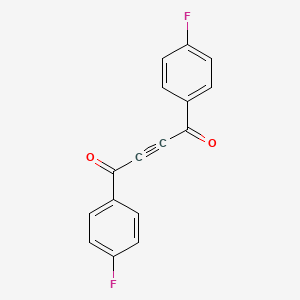
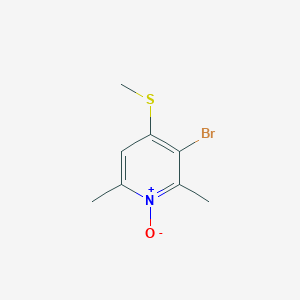

![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
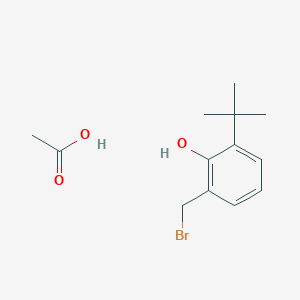
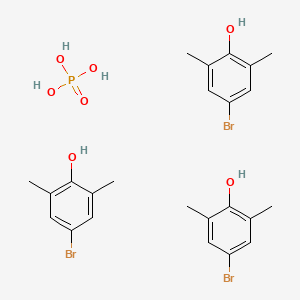
![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
